molecular formula C15H15BF2O B12562792 Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester CAS No. 189254-48-6

Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester

Cat. No.: B12562792
CAS No.: 189254-48-6
M. Wt: 260.09 g/mol
InChI Key: XJYDNDFZPODFJB-UHFFFAOYSA-N
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Description

Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester is a chemical compound with the molecular formula C15H15BF2O. It is known for its unique structure, which includes two 4-fluorophenyl groups and a 1-methylethyl ester group attached to a borinic acid core. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester typically involves the reaction of 4-fluorophenylboronic acid with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

4Fluorophenylboronic acid+Isopropyl alcoholBorinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester4-\text{Fluorophenylboronic acid} + \text{Isopropyl alcohol} \rightarrow \text{this compound} 4−Fluorophenylboronic acid+Isopropyl alcohol→Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester involves its ability to interact with various molecular targets. The compound can form stable complexes with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated by the boron atom, which can coordinate with electron-rich sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Borinic acid, bis(4-chlorophenyl)-, 1-methylethyl ester
  • Borinic acid, bis(4-bromophenyl)-, 1-methylethyl ester
  • Borinic acid, bis(4-methylphenyl)-, 1-methylethyl ester

Uniqueness

Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester is unique due to the presence of fluorine atoms on the phenyl rings. This fluorination can enhance the compound’s stability and reactivity, making it particularly useful in various chemical and biological applications.

Properties

CAS No.

189254-48-6

Molecular Formula

C15H15BF2O

Molecular Weight

260.09 g/mol

IUPAC Name

bis(4-fluorophenyl)-propan-2-yloxyborane

InChI

InChI=1S/C15H15BF2O/c1-11(2)19-16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-11H,1-2H3

InChI Key

XJYDNDFZPODFJB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(C)C

Origin of Product

United States

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